molecular formula C7H8BrClS B13211159 2-Bromo-5-(3-chloropropyl)thiophene

2-Bromo-5-(3-chloropropyl)thiophene

Cat. No.: B13211159
M. Wt: 239.56 g/mol
InChI Key: IDRUBFKOSWPSHC-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-chloropropyl)thiophene is an organic compound with the molecular formula C₇H₈BrClS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(3-chloropropyl)thiophene typically involves the bromination of 5-(3-chloropropyl)thiophene. One common method is the bromination of thiophene derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar bromination protocols, optimized for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(3-chloropropyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include nucleophiles like sodium azide or potassium thiolate.

    Coupling Reactions: Common reagents include palladium catalysts and organoboron or organotin compounds.

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-chloropropyl)thiophene is not well-documented. its reactivity is primarily due to the presence of the bromine and chlorine atoms, which can participate in various substitution and coupling reactions. These reactions often involve the formation of reactive intermediates, such as radicals or anions, which then undergo further transformations .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-(3-chloropropyl)thiophene is unique due to the presence of both bromine and chloropropyl groups, which provide multiple sites for chemical modification.

Properties

Molecular Formula

C7H8BrClS

Molecular Weight

239.56 g/mol

IUPAC Name

2-bromo-5-(3-chloropropyl)thiophene

InChI

InChI=1S/C7H8BrClS/c8-7-4-3-6(10-7)2-1-5-9/h3-4H,1-2,5H2

InChI Key

IDRUBFKOSWPSHC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CCCCl

Origin of Product

United States

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